molecular formula C8H17N3O B2446716 (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide CAS No. 2044706-41-2

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide

Cat. No.: B2446716
CAS No.: 2044706-41-2
M. Wt: 171.244
InChI Key: AEIMABWTKHRGKJ-RNFRBKRXSA-N
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Description

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide typically involves the reaction of (2R,3R)-1,2-dimethylpiperidine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain reaction efficiency. Advanced purification techniques such as crystallization and chromatography are used to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediol: Shares similar stereochemistry but differs in functional groups and applications.

    (2R,3R)-Dihydroquercetin: Another chiral compound with antioxidant properties.

Uniqueness

(2R,3R)-1,2-Dimethylpiperidine-3-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential in diverse applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(2R,3R)-1,2-dimethylpiperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6-7(8(12)10-9)4-3-5-11(6)2/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIMABWTKHRGKJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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